(4-Ethoxy-phenyl)-oxo-acetonitrile
Overview
Description
(4-Ethoxy-phenyl)-oxo-acetonitrile is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an oxo-acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile typically involves the reaction of 4-ethoxybenzaldehyde with a cyanide source under basic conditions. One common method is the Knoevenagel condensation, where 4-ethoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-phenyl)-oxo-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(4-Ethoxy-phenyl)-oxo-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethoxy-phenyl)-oxo-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo hydrolysis to form carboxylic acids, which may further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Ethoxy-phenyl)-oxo-acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
(4-Ethoxy-phenyl)-methanol: Contains a hydroxyl group instead of a nitrile.
(4-Ethoxy-phenyl)-thiazol-2-ylamine: Contains a thiazole ring attached to the phenyl group.
Uniqueness
(4-Ethoxy-phenyl)-oxo-acetonitrile is unique due to the presence of both an ethoxy group and a nitrile group on the phenyl ring
Properties
IUPAC Name |
4-ethoxybenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBOJNSWAFYUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633071 | |
Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62869-42-5 | |
Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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